molecular formula C15H10ClFN2O2S B4831041 (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B4831041
M. Wt: 336.8 g/mol
InChI Key: DYMAWRLDOSRNPZ-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 5-chlorothiophene-2-carbaldehyde with 3-(2-fluorobenzyl)imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene ring, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione
  • (5E)-5-[(5-methylthiophen-2-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione
  • (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(2-chlorobenzyl)imidazolidine-2,4-dione

Uniqueness

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione is unique due to the presence of both a chlorothiophene ring and a fluorobenzyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the fluorine atom, in particular, can enhance the compound’s stability and bioavailability, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2S/c16-13-6-5-10(22-13)7-12-14(20)19(15(21)18-12)8-9-3-1-2-4-11(9)17/h1-7H,8H2,(H,18,21)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMAWRLDOSRNPZ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=C(S3)Cl)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC=C(S3)Cl)/NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 2
(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 6
(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.